molecular formula C30H17Br B15131524 1-(Anthracen-9-yl)-6-bromopyrene

1-(Anthracen-9-yl)-6-bromopyrene

Cat. No.: B15131524
M. Wt: 457.4 g/mol
InChI Key: KUWCGBNNEWUNFH-UHFFFAOYSA-N
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Description

1-(Anthracen-9-yl)-6-bromopyrene is a polycyclic aromatic hydrocarbon (PAH) derivative It consists of an anthracene moiety attached to a pyrene ring, with a bromine atom at the 6th position of the pyrene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-9-yl)-6-bromopyrene typically involves the coupling of 9-bromoanthracene with 6-bromopyrene. A common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert nitrogen atmosphere. Potassium carbonate (K₂CO₃) is often used as a base to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Anthracen-9-yl)-6-bromopyrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products:

    Oxidation: Anthracene-9,10-dione derivatives.

    Reduction: 1-(Anthracen-9-yl)pyrene.

    Substitution: 1-(Anthracen-9-yl)-6-alkoxypyrene or 1-(Anthracen-9-yl)-6-thiopyrene.

Scientific Research Applications

1-(Anthracen-9-yl)-6-bromopyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-yl)-6-bromopyrene involves its interaction with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can affect the electronic properties of the compound, making it useful in various applications such as fluorescence and photophysics .

Comparison with Similar Compounds

    9-Bromoanthracene: A precursor in the synthesis of 1-(Anthracen-9-yl)-6-bromopyrene.

    1-(Anthracen-9-yl)pyrene: Lacks the bromine atom, resulting in different reactivity and applications.

    9,10-Dibromoanthracene: Contains two bromine atoms, leading to different substitution patterns and properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .

Properties

Molecular Formula

C30H17Br

Molecular Weight

457.4 g/mol

IUPAC Name

1-anthracen-9-yl-6-bromopyrene

InChI

InChI=1S/C30H17Br/c31-27-16-12-19-9-13-24-25(14-10-18-11-15-26(27)29(19)28(18)24)30-22-7-3-1-5-20(22)17-21-6-2-4-8-23(21)30/h1-17H

InChI Key

KUWCGBNNEWUNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)Br

Origin of Product

United States

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